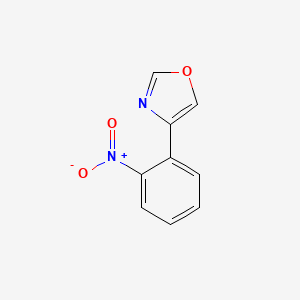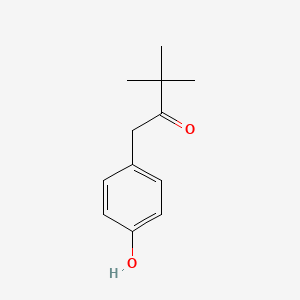
4-(2-Nitrophenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Nitrophenyl)oxazole is a heterocyclic aromatic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitrophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability, often employing green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Nitrophenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the oxazole ring, particularly at the C5 position.
Cycloaddition: The oxazole ring can participate in Diels-Alder reactions with electrophilic alkenes to form pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as halogens, in the presence of Lewis acids like aluminum chloride.
Cycloaddition: Electrophilic alkenes, often under thermal conditions.
Major Products:
Reduction: 4-(2-Aminophenyl)oxazole.
Substitution: Various substituted oxazole derivatives.
Cycloaddition: Pyridine derivatives.
Applications De Recherche Scientifique
4-(2-Nitrophenyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-(2-Nitrophenyl)oxazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding to biological targets. These interactions can modulate enzymatic activities and cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- 2-(4-Nitrophenyl)oxazole
- 4-(4-Nitrophenyl)thiazole
- 4-(2-Nitrophenyl)imidazole
Comparison: 4-(2-Nitrophenyl)oxazole is unique due to the presence of both a nitro group and an oxazole ring, which confer distinct electronic and steric properties. Compared to 2-(4-Nitrophenyl)oxazole, it has different substitution patterns that affect its reactivity and applications. The presence of oxygen in the oxazole ring differentiates it from thiazole and imidazole derivatives, which contain sulfur and nitrogen, respectively, leading to variations in their chemical behavior and biological activities.
Propriétés
Numéro CAS |
1126636-34-7 |
|---|---|
Formule moléculaire |
C9H6N2O3 |
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
4-(2-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)9-4-2-1-3-7(9)8-5-14-6-10-8/h1-6H |
Clé InChI |
DGQGIMSTNHUPGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=COC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)


![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)

![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)






![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11925706.png)
